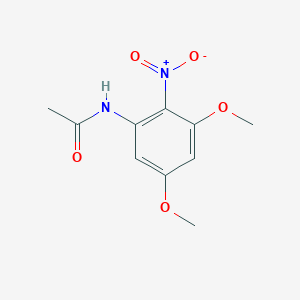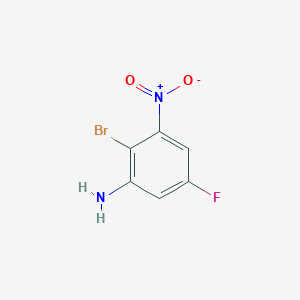![molecular formula C12H8F3N B13933675 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is a chemical compound characterized by the presence of three fluorine atoms attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine typically involves the coupling of 3,4,5-trifluorophenyl boronic acid with ortho-nitro substituted benzene. The reaction is catalyzed by Ms-Pd (molecular sieve-supported palladium chloride) and uses potassium carbonate as an acid-binding agent. The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 10 hours, yielding a high purity product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity. The process involves multiple steps, including washing, extraction, concentration, and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. For instance, in the context of its use as a fungicide (fluxapyroxad), it inhibits the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport pathways . This inhibition leads to the suppression of fungal growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Fluxapyroxad: A fungicide with a similar biphenyl structure and trifluoromethyl groups.
Trifluoromethyl group-containing compounds: Such as trifluoromethane and trifluoroacetic acid, which share the trifluoromethyl functional group.
Uniqueness
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C12H8F3N |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
2,3,4-trifluoro-6-phenylaniline |
InChI |
InChI=1S/C12H8F3N/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6H,16H2 |
Clave InChI |
RPCDPYUKCHBTOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)








![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)

![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
